molecular formula C9H17NO2 B15314532 Methyl n-methyl-n-(pent-4-en-1-yl)glycinate

Methyl n-methyl-n-(pent-4-en-1-yl)glycinate

Cat. No.: B15314532
M. Wt: 171.24 g/mol
InChI Key: SKWMEASSVHODGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl n-methyl-n-(pent-4-en-1-yl)glycinate typically involves the reaction of glycine derivatives with alkenyl amines. One common method includes the use of alkenyl amines and alkenyl alcohols in the presence of a palladium catalyst to facilitate the formation of the desired product . The reaction conditions often involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl n-methyl-n-(pent-4-en-1-yl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxides, while reduction reactions produce reduced derivatives of the compound .

Biological Activity

Methyl n-methyl-n-(pent-4-en-1-yl)glycinate, a compound with potential biological activity, has garnered attention in recent research due to its structural characteristics and implications in medicinal chemistry. This article presents a detailed exploration of its biological activity, including antiproliferative effects, antimicrobial properties, and potential mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by a methyl group and a pent-4-en-1-yl side chain. Its structure suggests potential interactions with biological targets, particularly in cancer treatment and antimicrobial applications.

Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of various analogues related to this compound. For example, compounds structurally similar to this glycine derivative were tested against human cancer cell lines using the National Cancer Institute's (NCI) 60 cell line panel.

Table 1: Antiproliferative Activity of Related Compounds

CompoundGI50 Values (μM)
Largazole0.065 ± 0.003
Analogue 60.75 ± 0.017
Analogue 70.075 ± 0.0002
Analogue 80.8 ± 0.048
Analogue 9>5
Analogue 103.2 ± 0.125

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, analogue 7 exhibited significant antiproliferative activity comparable to that of the well-known anticancer agent Largazole, suggesting that structural modifications can enhance biological efficacy .

The mechanism by which this compound and its analogues exert their effects may involve disruption of cellular processes essential for cancer cell survival. For instance, studies have shown that certain derivatives induce non-apoptotic cell death in aggressive cancer cell lines such as MDA-MB-231, possibly through inhibition of key signaling pathways like FAK (Focal Adhesion Kinase) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial potential. Research indicates that modifications in the amino acid structure can lead to enhanced antimicrobial activity against various pathogens. Peptides incorporating similar structural features have demonstrated improved membrane-disruptive capabilities, leading to increased bacterial inhibition .

Case Studies and Research Findings

Several case studies have contributed to understanding the biological activity of this compound:

  • Antitumor Activity : A study reported that compounds derived from this compound exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells, indicating a promising therapeutic window for further development .
  • Antimicrobial Efficacy : Research on peptide analogues revealed that those with hydrophobic characteristics showed significant antimicrobial potency with minimal hemolytic activity, suggesting that structural modifications can optimize therapeutic profiles .
  • Computational Studies : Quantum computational investigations have provided insights into the vibrational modes and electronic properties of related compounds, aiding in the rational design of more effective derivatives .

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

methyl 2-[methyl(pent-4-enyl)amino]acetate

InChI

InChI=1S/C9H17NO2/c1-4-5-6-7-10(2)8-9(11)12-3/h4H,1,5-8H2,2-3H3

InChI Key

SKWMEASSVHODGD-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC=C)CC(=O)OC

Origin of Product

United States

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